

Technical Guide: Spectral Analysis of 1-(4-Chlorophenyl)-3-cyanoguanidine

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-3-cyanoguanidine

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Introduction

1-(4-Chlorophenyl)-3-cyanoguanidine is a key chemical intermediate and a known impurity in the synthesis of the antimalarial drug Proguanil.[1][2] Identified as Proguanil Related Compound E by the United States Pharmacopeia (USP), its characterization is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.[2][3] This document provides a comprehensive overview of the available spectral data for **1-(4-Chlorophenyl)-3-cyanoguanidine** (CAS No. 1482-62-8), including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Chemical Structure and Properties:

- IUPAC Name: 2-(4-chlorophenyl)-1-cyanoguanidine[4]
- Synonyms: Proguanil Related Compound E, p-Chlorophenyldicyandiamide[3][5]
- Molecular Formula: C₈H₇ClN₄[4]
- Molecular Weight: 194.62 g/mol [4]

Spectral Data Summary

The following tables summarize the spectral data for **1-(4-Chlorophenyl)-3-cyanoguanidine**. While this compound is available as a certified reference material, complete spectral data sets are not always publicly disseminated.^[6] The information presented is compiled from available sources and analogous compounds.

Table 1: NMR Spectral Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Assignment
^1H NMR	DMSO- d_6	Data not publicly available	Aromatic protons, Amine protons
^{13}C NMR	DMSO- d_6	Data not publicly available	Aromatic carbons, Guanidine carbon, Cyano carbon
^{15}N NMR	DMSO- d_6	Data reported in literature ^[7]	Guanidine and cyano nitrogens

Note: A study by Cunningham and Wan (1996) in Magnetic Resonance in Chemistry reported the ^{15}N NMR data for this compound.^[7]

Table 2: IR Spectral Data

Wavenumber (cm^{-1})	Assignment	Expected Appearance
~3400-3200	N-H stretching	Broad to medium peaks
~2210	$\text{C}\equiv\text{N}$ stretching (cyano group)	Sharp, strong peak
~1650	$\text{C}=\text{N}$ stretching (guanidine)	Strong peak
~1600-1475	$\text{C}=\text{C}$ stretching (aromatic ring)	Multiple sharp peaks
~830	C-H out-of-plane bending (para-substituted ring)	Strong peak
~750	C-Cl stretching	Medium to strong peak

Note: The specific peak values are based on characteristic vibrational frequencies for the functional groups present in the molecule. For a related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the N-H and C≡N stretching vibrations were observed at 3193 cm⁻¹ and 2218 cm⁻¹, respectively.[8]

Table 3: Mass Spectrometry Data

Technique	m/z	Assignment
Electron Impact (EI) or Electrospray (ESI)	~194/196	[M] ⁺ / [M+H] ⁺ (Molecular ion peak with isotopic pattern for Cl)
Data not publicly available	Fragmentation pattern	

Note: The molecular ion peak is expected to show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for **1-(4-Chlorophenyl)-3-cyanoguanidine** are not publicly available. However, the following methodologies, adapted from the analysis of structurally similar compounds, serve as a reliable guide.[8]

NMR Spectroscopy:

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Proton-decoupled carbon spectra are acquired. A sufficient number of scans and a relaxation delay are used to ensure quantitative accuracy of all carbon signals.

Infrared (IR) Spectroscopy:

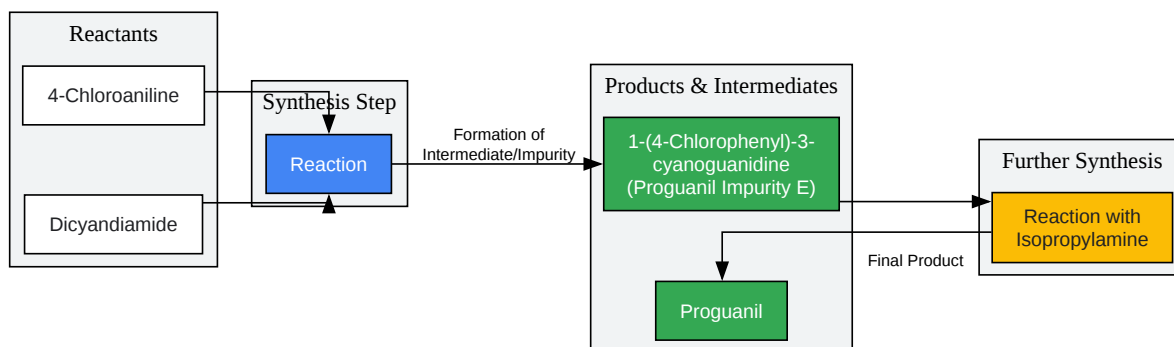
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The solid sample is analyzed using either the KBr pellet technique or an Attenuated Total Reflectance (ATR) accessory.
 - KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
 - ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole instrument, with an electrospray ionization (ESI) or electron impact (EI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., $1\text{ }\mu\text{g/mL}$).
- Data Acquisition: For ESI, the sample solution is infused directly into the source. For EI, a direct insertion probe may be used. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

Logical Relationships and Synthesis Workflow

1-(4-Chlorophenyl)-3-cyanoguanidine is a critical compound in the synthesis of Proguanil. It can be both a precursor and an impurity, arising from the reaction of 4-chloroaniline with dicyandiamide.



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Caption: Synthetic pathway showing the formation of **1-(4-Chlorophenyl)-3-cyanoguanidine**.

Conclusion

The spectral characterization of **1-(4-Chlorophenyl)-3-cyanoguanidine** is essential for ensuring the quality and purity of the antimalarial drug Proguanil. While complete, publicly available datasets are scarce, the information provided in this guide, based on its status as a pharmaceutical reference standard and data from analogous compounds, offers a robust framework for its identification and analysis. Researchers are encouraged to acquire spectral data on their own certified reference materials for definitive characterization.

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